molecular formula C18H13FN2O2 B3159310 4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 861212-93-3

4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

Cat. No.: B3159310
CAS No.: 861212-93-3
M. Wt: 308.3 g/mol
InChI Key: KVOSHKARVLMLDT-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of indeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indeno and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with a suitable indanone derivative, followed by cyclization and subsequent functional group modifications to introduce the pyrimidine ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial production methods for such compounds may involve optimization of the synthetic route to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form additional ring structures, which can further enhance its biological activity.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified indeno-pyrimidine derivatives with enhanced or altered biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and pathways.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including anti-inflammatory, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of diseases such as cancer, viral infections, and inflammatory disorders.

    Industry: It can be used in the development of new materials with specific chemical and physical properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes and signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can be compared with other similar compounds, such as:

    Indeno-pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group often exhibit unique chemical properties due to the presence of the fluorine atom, which can influence their reactivity and interactions with biological targets.

    Pyrimidine derivatives: These compounds are known for their diverse pharmacological activities and are commonly used in the development of drugs for various therapeutic applications.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-fluorophenyl)-3-methyl-1,4-dihydroindeno[1,2-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c1-21-16(12-8-4-5-9-13(12)19)14-15(20-18(21)23)10-6-2-3-7-11(10)17(14)22/h2-9,16H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOSHKARVLMLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C3=CC=CC=C3C2=O)NC1=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 3
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 4
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 5
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
Reactant of Route 6
4-(2-fluorophenyl)-3-methyl-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione

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